3-(3-(4-(4-(5-oxo-1,6-naphthyridin-6(5H)-yl)phenyl)piperazin-1-yl)propyl)-1H-indole-5-carbonitrile
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Overview
Description
Aryl piperazine derivative 16 is a compound that belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities. Piperazine moieties are frequently found in drugs due to their impact on the physicochemical properties of the final molecule, their structural and conformational characteristics, and their easy handling in synthetic chemistry .
Preparation Methods
The synthesis of aryl piperazine derivative 16 typically involves the following steps:
Starting Materials: The synthesis begins with an aniline precursor and bis(2-chloroethyl)amine or ethanolamine.
Cyclization: The cyclization of 1,2-diamine derivatives with sulfonium salts is a common method.
Deprotection: The protected piperazines are then deprotected using PhSH followed by selective intramolecular cyclization to give the final product.
Industrial production methods often involve large-scale synthesis using similar routes but optimized for higher yields and purity.
Chemical Reactions Analysis
Aryl piperazine derivative 16 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Aryl piperazine derivative 16 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: Aryl piperazine derivatives are used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of aryl piperazine derivative 16 involves its interaction with specific molecular targets. For example, it can bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms . This compound also interacts with other molecular pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Aryl piperazine derivative 16 can be compared with other similar compounds, such as:
Aryl piperazine derivative 14: Similar in structure but differs in the position of substituents on the aryl ring.
Piperidine derivatives: These compounds also contain a piperazine moiety but have different biological activities and applications.
Benzofuran derivatives: These compounds have been studied for their anti-inflammatory and anticancer activities, similar to aryl piperazine derivative 16.
The uniqueness of aryl piperazine derivative 16 lies in its specific structure and the resulting biological activities, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C30H28N6O |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
3-[3-[4-[4-(5-oxo-1,6-naphthyridin-6-yl)phenyl]piperazin-1-yl]propyl]-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C30H28N6O/c31-20-22-5-10-28-27(19-22)23(21-33-28)3-2-13-34-15-17-35(18-16-34)24-6-8-25(9-7-24)36-14-11-29-26(30(36)37)4-1-12-32-29/h1,4-12,14,19,21,33H,2-3,13,15-18H2 |
InChI Key |
QGUBOPJCHFVENQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC=C(C=C4)N5C=CC6=C(C5=O)C=CC=N6 |
Origin of Product |
United States |
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